2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine
Overview
Description
2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine is a biochemical used for proteomics research . It has a molecular formula of C8H10F2N2 and a molecular weight of 172.18 .
Molecular Structure Analysis
The molecular structure of 2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine consists of a benzene ring with two fluorine atoms and two amine groups attached to it. The amine groups are further substituted with two methyl groups .Scientific Research Applications
Specific Scientific Field
This compound is used in the field of Cancer Research .
Summary of the Application
“2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine” (DFS), a synthetic stilbene, has shown potent pre-clinical anti-cancer activities, exceeding those observed for naturally occurring resveratrol . It inhibits the Wnt/β-catenin signaling pathway, which plays an important role in tumorigenesis .
Methods of Application or Experimental Procedures
The metabolism of DFS was studied in mouse, rat, and human liver microsomes using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the multiple reaction monitoring-information-dependent acquisition-enhanced product ion scan (MRM-IDA-EPI) method .
Results or Outcomes
DFS displayed moderate clearance and a relatively prolonged terminal elimination half-life. When DFS was given in a solution prepared with hydroxypropyl-β-cyclodextrin, the absolute oral bioavailability was 12.4 ± 10.7%. Dose-escalation to 15 mg/kg resulted in much higher systemic exposure .
Application in Pharmacokinetics
Specific Scientific Field
This compound is used in the field of Pharmacokinetics .
Summary of the Application
DFS has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .
Methods of Application or Experimental Procedures
A simple and sensitive HPLC method was developed and validated to quantify DFS in rat plasma . The pharmacokinetic profiles of DFS were examined in Sprague-Dawley rats after intravenous administration .
Results or Outcomes
DFS displayed moderate clearance and a relatively prolonged terminal elimination half-life. The absolute oral bioavailability of DFS was almost negligible when given as a suspension, but when given in a solution prepared with hydroxypropyl-β-cyclodextrin, the bioavailability increased significantly .
Future Directions
properties
IUPAC Name |
2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c1-12(2)8-6(9)3-5(11)4-7(8)10/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHECWGNIXYWULV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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